2-(2-fluoro-5-iodophenyl)acetonitrile
Description
2-(2-Fluoro-5-iodophenyl)acetonitrile is a halogenated aromatic nitrile compound characterized by a phenyl ring substituted with fluorine (at position 2) and iodine (at position 5), attached to an acetonitrile group. This structure confers unique electronic and steric properties due to the electron-withdrawing nature of fluorine and iodine, which influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-(2-fluoro-5-iodophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZBHBAWQVXLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CC#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-fluoro-5-iodophenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-iodobenzaldehyde and acetonitrile.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any unwanted side reactions. A common method involves the use of a base, such as potassium carbonate, to deprotonate the acetonitrile, followed by the addition of the 2-fluoro-5-iodobenzaldehyde.
Catalysts and Solvents: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to dissolve the reactants and provide a suitable medium for the reaction.
Purification: The product is typically purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-(2-fluoro-5-iodophenyl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of both fluorine and iodine atoms makes this compound a good candidate for nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide, which can replace the halogen atoms with other functional groups.
Oxidation and Reduction: The acetonitrile group can be oxidized to form carboxylic acids or reduced to form amines. Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds. These reactions typically require palladium catalysts and bases like potassium carbonate.
Scientific Research Applications
2-(2-fluoro-5-iodophenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Medicine: Research into its potential as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-fluoro-5-iodophenyl)acetonitrile depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of the fluorine and iodine atoms can enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key analogs include:
- 2-(2-Fluoro-5-methoxyphenyl)acetonitrile : Substitution of iodine with methoxy (electron-donating group) alters electronic density and steric bulk .
- (2-Chloro-5-fluorophenyl)acetonitrile : Chlorine (moderately electron-withdrawing) replaces iodine, affecting polarizability and bond strength .
- 2-(2-Iodo-5-(trifluoromethyl)phenyl)acetonitrile : Trifluoromethyl (strongly electron-withdrawing) enhances electrophilicity compared to the parent compound .
- 2-[(4-Fluorophenyl)sulfanyl]acetonitrile : Incorporation of a sulfanyl group introduces nucleophilic sulfur, diverging from nitrile-centered reactivity .
Electronic and Reactivity Profiles
- HOMO-LUMO Gaps : In structurally related coumarin derivatives (e.g., ), HOMO-LUMO gaps are influenced by substituents. For 2-(2-fluoro-5-iodophenyl)acetonitrile, the iodine atom’s polarizability may reduce the HOMO-LUMO gap compared to methoxy analogs, enhancing electrophilicity .
- NMR Shifts : In benzimidazole derivatives (), electron-withdrawing groups like fluoro and iodo deshield adjacent protons (e.g., δ 7.89 ppm for aromatic protons), suggesting similar deshielding in the target compound .
Physical and Chemical Properties
*Calculated based on molecular formulas.
Research Findings and Data
- DFT Studies: In coumarin-based nitriles (), non-planar molecular geometries and HOMO-LUMO localization on aromatic rings suggest similar electronic delocalization in this compound .
- Synthetic Yields : Analogous benzimidazole nitriles (e.g., 41% yield for compound 5f in ) indicate moderate synthetic accessibility for halogenated nitriles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
